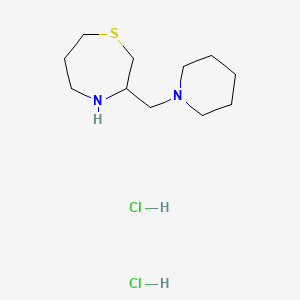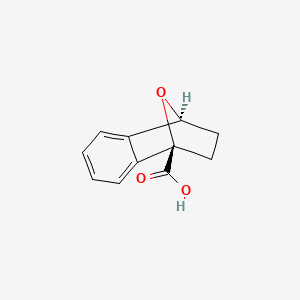
4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime (DTO) is a chemical compound with the molecular formula C18H13N3O3S . It appears as a light yellow to yellow to orange powder or crystal .
Synthesis Analysis
The synthesis of DTO can be achieved through a multi-step process involving the reaction of a substituted aniline with 1-(4-methoxyphenyl)-1,2-dihydro-2-oxo-4-quinolinecarbaldehyde .Molecular Structure Analysis
The IUPAC name for DTO is (3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-ylideneamino) 4-methylbenzenesulfonate . Its molecular weight is 351.38 .Chemical Reactions Analysis
DTO behaves like cyclopentadienones and reacts with [CpCo(C2H4)2] to form air-stable sandwich-type complexes [CpCo(η4-2)] .Physical And Chemical Properties Analysis
DTO is a solid at 20 degrees Celsius and should be stored under inert gas . It is light sensitive and air sensitive . .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Molecular Structure
4,5-Diazafluorene-9-one acylhydrazones and their lead(II) complexes have been prepared and characterized, showcasing the compound's ability to form stable complexes with lead through specific atomic interactions. These complexes are supported by extensive hydrogen bonds and aromatic ring stacking interactions, emphasizing the compound's utility in forming structured networks at the molecular level (W. Xiao et al., 2000).
DNA Interaction and Photo-induced Cleavage
Oxime esters of 4,5-Diazafluoren-9-one have been synthesized and tested as photo-induced DNA cleaving agents, demonstrating the compound's potential in biochemical applications, particularly in manipulating genetic materials through irradiation with UV light (S. Chou et al., 2012).
Synthesis and Chemical Reactivity
The compound's derivatives have been synthesized, illustrating its chemical versatility and potential for creating new molecules with unique properties. For example, chiral nopinane-annelated pyridines of C2 and D2-symmetry derived from 4,5-diazafluorene have been synthesized, providing insights into the compound's utility in constructing complex molecular architectures (Eugene S. Vasilyev et al., 2017).
Photophysical and Electrochemical Properties
Studies on RuII polypyridyl complexes bridged with 4,5-diazafluorene derivatives have revealed the compound's significant photophysical and electrochemical properties, making it suitable for applications in materials science, such as in the development of light-emitting devices and solar energy conversion (Feixiang Cheng et al., 2011).
Catalysis and Organic Synthesis
The coordination chemistry and applications of metal complexes of 4,5-diazafluorene derivatives have been extensively reviewed, highlighting their roles in catalysis, photochemistry, and photophysics. These applications demonstrate the compound's flexibility in engaging in various chemical reactions and processes, contributing significantly to the advancement of synthetic chemistry and materials science (Vincent T. Annibale et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
DTO has been found to exhibit excellent electrochemical and photophysical properties, making it a promising candidate for use in organic semiconductors and optoelectronic devices . Its high electron mobility and good solubility allow for the fabrication of thin films with superior electronic properties .
Eigenschaften
IUPAC Name |
(3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-ylideneamino) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-12-6-8-13(9-7-12)25(22,23)24-21-16-14-4-2-10-19-17(14)18-15(16)5-3-11-20-18/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCROCJSYGJGEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C2C3=C(C4=C2C=CC=N4)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1655490-79-1 |
Source


|
| Record name | 4,5-Diazafluorene-9-one O-(p-Toluenesulfonyl)oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-oxofuro[3,2-c]pyridin-5(4H)-yl)acetic acid](/img/structure/B1434494.png)

![(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434498.png)
![3-Methyl-6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434501.png)


![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1434506.png)


![(6S)-5-(tert-butoxycarbonyl)-1,1-dichloro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1434512.png)
![N-[(9R)-Cinchonan-9-yl]picolinamide](/img/structure/B1434513.png)
![[(S,S)-N-(2-Amino-1,2-diphenylethyl)pentafluorobenzenesulfonamide]chloro(p-cymene)ruthenium(II)](/img/structure/B1434514.png)
